molecular formula C31H38N4O3S3 B2428780 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681177-82-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Numéro de catalogue: B2428780
Numéro CAS: 681177-82-2
Poids moléculaire: 610.85
Clé InChI: NKSRDQWNRULTTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C31H38N4O3S3 and its molecular weight is 610.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroleptic Activities

Benzamides have been synthesized and evaluated for their neuroleptic activities. A correlation between structure and activity was identified, indicating that certain structural modifications can significantly enhance neuroleptic activity. This was evident in linear and cyclic series of benzamides, where certain compounds showed promising results in inhibitory effects on stereotyped behavior in animal models. These compounds hold potential as potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Glucokinase Activation for Diabetes Treatment

Benzamide derivatives have been investigated for their potential as glucokinase activators, a promising approach for the treatment of type 2 diabetes. These compounds demonstrated potent activation of glucokinase and showed significant effects in reducing blood glucose levels in animal studies without evidence of hypoglycemia risk. This highlights their potential as development candidates for diabetes treatment (Park et al., 2014).

Pharmacokinetics and Oral Bioavailability

Studies have explored the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives. Understanding the systemic clearance, hepatic extraction, and the factors affecting oral bioavailability provides crucial insights for the development of these compounds as therapeutic agents. The research identified strategies to enhance oral exposure and suggested directions for future structural modifications (Stearns et al., 2002).

Anticonvulsant Properties

Benzamide derivatives have also been explored for their anticonvulsant activities. Various studies have shown that certain structural features in benzamides can significantly enhance their anticonvulsant properties. This highlights the potential of these compounds in developing new therapeutic agents for treating convulsive disorders (Wang et al., 2019).

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O3S3/c1-4-7-18-35(19-8-5-2)41(37,38)23-15-13-22(14-16-23)29(36)33-31-28(24-17-20-34(6-3)21-27(24)40-31)30-32-25-11-9-10-12-26(25)39-30/h9-16H,4-8,17-21H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSRDQWNRULTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.